Nelfinavir Hydroxy-tert-butylamide

Description

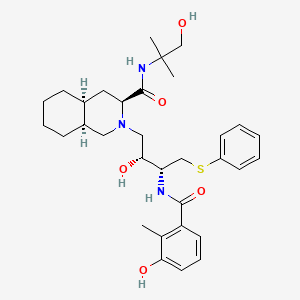

Structure

3D Structure

Properties

IUPAC Name |

(3S,4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45N3O5S/c1-21-25(14-9-15-28(21)37)30(39)33-26(19-41-24-12-5-4-6-13-24)29(38)18-35-17-23-11-8-7-10-22(23)16-27(35)31(40)34-32(2,3)20-36/h4-6,9,12-15,22-23,26-27,29,36-38H,7-8,10-11,16-20H2,1-3H3,(H,33,39)(H,34,40)/t22-,23+,26-,27-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEPDNKZXLVSOH-HKWSIXNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213135-56-9 | |

| Record name | AG 1402 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213135-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to Nelfinavir Hydroxy-tert-butylamide: Structure, Metabolism, and Activity

Introduction

In the landscape of antiretroviral therapy, Nelfinavir (marketed as Viracept) stands as a significant Human Immunodeficiency Virus (HIV) protease inhibitor that has been instrumental in combination treatment regimens.[1][2] While the efficacy of any drug is paramount, a comprehensive understanding of its metabolic fate is crucial for optimizing therapy and appreciating its complete pharmacological profile. For Nelfinavir, this understanding is particularly critical due to its biotransformation into a major, pharmacologically active metabolite: This compound , also known as M8.[3][4]

This technical guide offers a detailed exploration of the M8 metabolite. We will dissect its chemical structure in comparison to the parent drug, delineate the metabolic pathway responsible for its formation, quantify its potent antiviral activity, and discuss its clinical significance. Furthermore, we will provide an established analytical workflow for its quantification in biological matrices, providing a robust framework for researchers, scientists, and drug development professionals. The existence and high potency of M8 mean that any clinical or research evaluation of Nelfinavir is incomplete without concurrent consideration of this active moiety, which contributes significantly to the total antiviral pressure exerted in patients.[4][5]

Section 1: Comparative Chemical Structure and Properties

The structural difference between Nelfinavir and its M8 metabolite is subtle yet definitive: the hydroxylation of the N-tert-butylamide group.[6] This single oxidative step transforms the parent drug into its primary active metabolite.

The IUPAC name for this compound is (3S,4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide.[6]

Caption: 2D structure of this compound (M8).

Below is a comparative summary of the physicochemical properties of Nelfinavir and its M8 metabolite.

| Property | Nelfinavir (Parent Drug) | This compound (M8) | Reference(s) |

| Molecular Formula | C₃₂H₄₅N₃O₄S | C₃₂H₄₅N₃O₅S | [6][7] |

| Molecular Weight | 567.8 g/mol | 583.8 g/mol | [6][7] |

| IUPAC Name | (3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | (3S,4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | [6][7] |

| CAS Number | 159989-64-7 | 213135-56-9 | [6][7] |

Section 2: Metabolic Activation Pathway

Nelfinavir is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[8] While multiple CYP isoforms, including CYP3A4, are involved in producing minor, inactive metabolites, the formation of the active M8 metabolite is predominantly catalyzed by a specific enzyme: CYP2C19 .[3][9][10] This enzymatic reaction involves the hydroxylation of the tert-butyl group of Nelfinavir.

The central role of CYP2C19 has significant clinical implications. Firstly, CYP2C19 is known for its genetic polymorphisms, which can lead to variations in enzyme activity among individuals and potentially alter the ratio of Nelfinavir to M8, though the direct clinical impact requires careful consideration. Secondly, co-administration of drugs that are substrates (e.g., omeprazole) or inducers (e.g., rifampicin) of CYP2C19 can significantly impact M8 formation, thereby influencing the overall antiviral efficacy of Nelfinavir treatment.[3]

Caption: Inhibition of HIV protease by Nelfinavir/M8 within the viral life cycle.

The following table summarizes the in vitro antiviral activities of Nelfinavir and M8 against two common HIV-1 strains.

| Compound | HIV-1 Strain | 50% Effective Concentration (EC₅₀) in nM | Reference(s) |

| Nelfinavir | RF (in CEM-SS cells) | 30 | [4][5] |

| M8 | RF (in CEM-SS cells) | 34 | [4][5] |

| Nelfinavir | IIIB (in MT-2 cells) | 60 | [4][5] |

| M8 | IIIB (in MT-2 cells) | 86 | [4][5] |

Section 4: Pharmacokinetics and Clinical Significance

Following oral administration, Nelfinavir is absorbed and metabolized, leading to appreciable and sustained plasma concentrations of both the parent drug and the M8 metabolite. [4]Clinical pharmacokinetic studies have shown that M8 is the major circulating metabolite, with concentrations that are a significant fraction of the parent drug levels at steady state. [4][5] This pharmacokinetic profile is of high clinical importance. Because M8 is nearly equipotent to Nelfinavir, its presence contributes substantially to the total antiviral activity. Therefore, measuring only Nelfinavir plasma levels underestimates the true therapeutic pressure on the virus. [4]This is a key consideration for therapeutic drug monitoring (TDM) and for interpreting pharmacokinetic/pharmacodynamic (PK/PD) relationships.

| Parameter | Nelfinavir | M8 Metabolite | Reference(s) |

| Mean Cₘₐₓ (µM) | 4.96 | 1.96 | [4] |

| Mean Cₘᵢₙ (µM) | 1.73 | 0.55 | [4] |

| AUC₀₋₈ Ratio (M8/Nelfinavir) | N/A | 0.27 to 0.39 | [4] |

| Plasma Protein Binding | ~98% | ~98% | [4][5] |

| Terminal Half-life (hours) | 3.5 to 5.0 | ~2.04 | [7][11] |

Data derived from HIV-positive patients on Nelfinavir 750 mg TID regimen at steady state. [4]

Section 5: Analytical Workflow for Quantification

Accurate and simultaneous quantification of Nelfinavir and M8 in biological matrices, typically plasma, is essential for both clinical research and TDM. The gold-standard methodology is High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detection method, such as ultraviolet-photodiode array (UV-PDA) or tandem mass spectrometry (MS/MS). [9][12]

Protocol: HPLC-UV Assay for Nelfinavir and M8 in Human Plasma

This protocol is representative of published methods and provides a robust framework for analysis. [12]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of human plasma in a glass tube, add an internal standard (a structurally similar compound not present in the sample).

-

Alkalinize the plasma to pH 9.5 using an appropriate buffer.

-

Add 5 mL of an extraction solvent mixture (e.g., methyl-tert-butyl ether and hexane).

-

Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

-

Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dry residue in 100 µL of the mobile phase.

-

Wash the reconstituted sample with hexane to remove non-polar interferences, vortex, centrifuge, and discard the hexane layer.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, and UV-PDA detector.

-

Column: C18 reversed-phase column (e.g., octadecylsilyl, 5 µm particle size).

-

Mobile Phase: A mixture of 0.1% trifluoroacetic acid, acetonitrile, and methanol (e.g., 51:46:5, v/v). [12] * Flow Rate: 1.0 mL/min.

-

Injection Volume: 50 µL.

-

Detection: UV-PDA detector monitoring at a wavelength of 220 nm. [12]

-

-

Validation and Quantification:

-

The assay must be validated for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.

-

Linearity is typically established over a concentration range of 25 to 6000 µg/L for Nelfinavir and 25 to 3000 µg/L for M8. [12] * Quantification is performed by comparing the peak area ratio of the analytes to the internal standard against a calibration curve prepared in blank plasma.

-

Caption: General workflow for the bioanalysis of Nelfinavir and M8.

Conclusion

This compound (M8) is not a minor or inactive byproduct but a principal, active metabolite that is integral to the therapeutic action of Nelfinavir. Its formation via CYP2C19, its potent anti-HIV activity comparable to the parent drug, and its substantial plasma concentrations underscore the necessity of viewing Nelfinavir therapy as a dual-drug system. For drug development professionals, understanding this metabolic activation is key to predicting drug-drug interactions and population variability. For researchers and clinicians, the combined quantification of Nelfinavir and M8 provides a more accurate measure of the total antiviral effect, which is critical for optimizing patient outcomes and advancing our understanding of antiretroviral pharmacology.

References

Sources

- 1. Nelfinavir - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Conversion of the HIV protease inhibitor nelfinavir to a bioactive metabolite by human liver CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Circulating Metabolites of the Human Immunodeficiency Virus Protease Inhibitor Nelfinavir in Humans: Structural Identification, Levels in Plasma, and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C32H45N3O5S | CID 475066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nelfinavir | C32H45N3O4S | CID 64143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Nelfinavir Mesylate? [synapse.patsnap.com]

- 9. Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bayesian parameter estimates of nelfinavir and its active metabolite, hydroxy-tert-butylamide, in infants perinatally infected with human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of nelfinavir, a potent HIV protease inhibitor, and its active metabolite M8 in human plasma by high-performance liquid chromatography with photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Nelfinavir Hydroxy-tert-butylamide

Introduction

Nelfinavir is a potent HIV-1 protease inhibitor that has been a cornerstone of highly active antiretroviral therapy (HAART). Its complex molecular architecture presents significant synthetic challenges, making it a subject of extensive research in medicinal and process chemistry.[1][2] This guide focuses on the synthesis of this compound, a known human metabolite of Nelfinavir, which is formed by the oxidation of the tert-butyl group.[3][4] Understanding the synthesis of this metabolite is crucial for researchers in drug development for creating reference standards, studying metabolic pathways, and exploring structure-activity relationships (SAR) of second-generation protease inhibitors.

This document provides a detailed, technically-grounded pathway for the synthesis of this compound. The narrative emphasizes the strategic decisions and chemical principles underlying the chosen route, reflecting a field-proven approach to complex molecule synthesis.

Retrosynthetic Analysis

A convergent retrosynthetic strategy is the most efficient approach for a molecule of this complexity. The structure of this compound can be disconnected at the two amide bonds and the central secondary amine linkage. This deconstruction reveals three key building blocks:

-

Fragment A : 3-Hydroxy-2-methylbenzoic acid, a commercially available starting material.

-

Fragment B : A modified (3S,4aS,8aS)-decahydroisoquinoline (DHI) core, specifically N-(1-hydroxy-2-methylpropan-2-yl)decahydroisoquinoline-3-carboxamide. This is the key variation from the standard Nelfinavir synthesis.

-

Fragment C : A chiral C4 amino alcohol core, which can be synthesized from a suitable chiral starting material like L-phenylalanine.

Caption: Retrosynthetic analysis of this compound.

PART 1: Synthesis of Key Intermediates

Synthesis of Fragment B: N-(1-hydroxy-2-methylpropan-2-yl)decahydroisoquinoline-3-carboxamide

The synthesis of this crucial, modified fragment begins with (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which is catalytically hydrogenated to yield the decahydroisoquinoline (DHI) core. The resulting carboxylic acid is then coupled with 2-amino-2-methyl-1-propanol to form the final amide.

Experimental Protocol:

Step 1: Hydrogenation of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

-

A solution of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1 equiv.) in a suitable solvent like heptane is placed in a high-pressure hydrogenation vessel.[5]

-

A 5% Rhodium-on-alumina (Rh/Al₂O₃) catalyst (approx. 15% w/w) is added.

-

The vessel is pressurized with hydrogen gas to approximately 350 psi.

-

The reaction mixture is heated to 100°C and stirred for 10-16 hours.[5]

-

After cooling, the catalyst is removed by filtration through Celite.

-

The solvent is evaporated under reduced pressure to yield (3S,4aS,8aS)-decahydroisoquinoline-3-carboxylic acid, which is used in the next step without further purification.

Step 2: Amide Coupling with 2-amino-2-methyl-1-propanol

-

To a solution of (3S,4aS,8aS)-decahydroisoquinoline-3-carboxylic acid (1 equiv.) in anhydrous dichloromethane (DCM) at 0°C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equiv.) and 1-Hydroxybenzotriazole (HOBt) (1.5 equiv.).[6]

-

Stir the mixture for 30 minutes to activate the carboxylic acid.

-

Add 2-amino-2-methyl-1-propanol (1.1 equiv.) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.).[6]

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Fragment B.

Synthesis of Fragment C: (2S,3S)-1,2-Epoxy-3-(benzyloxycarbonyl)amino-4-phenylbutane

This chiral epoxide is a common intermediate in the synthesis of many HIV protease inhibitors.[1] The synthesis starts from N-Cbz-L-phenylalanine.

Experimental Protocol:

-

To a solution of N-Cbz-L-phenylalanine (1 equiv.) in anhydrous THF at -15°C, add isobutyl chloroformate (1.1 equiv.) and N-methylmorpholine (1.1 equiv.). Stir for 15 minutes.

-

In a separate flask, prepare a solution of diazomethane (CH₂N₂) in ether and add it to the reaction mixture at -15°C. Allow the reaction to proceed for 2 hours.

-

Carefully add a 1:1 mixture of HBr (48%) and glacial acetic acid to the diazoketone intermediate to form the corresponding bromomethyl ketone.

-

Reduce the bromomethyl ketone with sodium borohydride (NaBH₄) in a mixed solvent system (e.g., THF/ethanol) at 0°C to yield a diastereomeric mixture of bromo alcohols.

-

Induce base-catalyzed cyclization of the desired bromo alcohol diastereomer using potassium hydroxide (KOH) in ethanol to form the target epoxide (Fragment C).[1]

-

Purify the epoxide by column chromatography.

Caption: Synthesis pathways for key fragments B and C.

PART 2: Convergent Assembly and Final Synthesis

The final stage of the synthesis involves the coupling of the three fragments in a sequential manner.

Coupling of Fragment B and Fragment C

The key step is the nucleophilic ring-opening of the epoxide (Fragment C) by the secondary amine of the DHI core (Fragment B).

Experimental Protocol:

-

Dissolve Fragment B (1 equiv.) and Fragment C (1.1 equiv.) in a protic solvent such as isopropanol or ethanol.

-

Heat the mixture to reflux (approximately 80-90°C) and maintain for 24-48 hours. Monitor the reaction progress by HPLC or LC-MS.[1]

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude amino alcohol intermediate is often carried forward to the next step without extensive purification, although a silica gel plug can be used to remove unreacted starting materials if necessary.

Final Amidation with Fragment A

The synthesis is completed by forming an amide bond between the newly formed secondary amine of the coupled intermediate and 3-hydroxy-2-methylbenzoic acid (Fragment A).

Experimental Protocol:

-

Dissolve the crude amino alcohol intermediate from the previous step (1 equiv.) and 3-hydroxy-2-methylbenzoic acid (Fragment A) (1.2 equiv.) in anhydrous DCM.

-

Add a coupling agent such as DCC (dicyclohexylcarbodiimide) (1.3 equiv.) and an additive like HOBt (1.3 equiv.) to the solution at 0°C.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the formation of the final product by TLC or HPLC.

-

Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the final compound, this compound, by preparative HPLC or crystallization to achieve high purity.

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1.1 | (3S)-TIC-Acid | H₂, Rh/Al₂O₃ | DHI-Acid | >95% |

| 1.2 | DHI-Acid | 2-amino-2-methyl-1-propanol, EDCI, HOBt | Fragment B | 70-85% |

| 1.3 | N-Cbz-L-Phe | Multiple Steps | Fragment C | 35-45% (over 4 steps) |

| 2.1 | Fragment B, Fragment C | Isopropanol (reflux) | Amino Alcohol Intermediate | 60-75% |

| 2.2 | Amino Alcohol Int. | Fragment A, DCC, HOBt | Final Product | 55-65% |

Conclusion

The synthesis of this compound is a challenging, multi-step process that relies on a convergent strategy. The key to this specific analog is the preparation of a modified decahydroisoquinoline fragment with a pendant hydroxy-tert-butylamide group. By leveraging established protocols for the synthesis of Nelfinavir and its core fragments, a reliable and reproducible pathway can be executed.[1][5] This guide provides the necessary technical detail and strategic rationale for researchers to successfully synthesize this important metabolite for further biological and pharmacological studies.

References

-

Ghosh, A. K., et al. (2010). Syntheses of FDA Approved HIV Protease Inhibitors. PubMed Central. Available at: [Link]

-

Nagao, Y., et al. (2018). Enantioselective Synthesis of Nelfinavir via Asymmetric Bromocyclization of Bisallylic Amide. The Journal of Organic Chemistry. Available at: [Link]

-

PubChem. This compound. National Institutes of Health. Available at: [Link]

-

Faller, A., et al. (2006). A short synthesis of the HIV-protease inhibitor nelfinavir via a diastereoselective addition of ammonia to the α,β-unsaturated sulfoxide derived from ( R)-glyceraldehyde acetonide. ResearchGate. Available at: [Link]

-

Inaba, T., et al. (2000). A Practical Synthesis of Nelfinavir, an HIV-Protease Inhibitor, Using a Novel Chiral C4 Building Block. The Journal of Organic Chemistry. Available at: [Link]

-

Sarma, K. D., et al. (2010). Asymmetric synthesis of the potent HIV-protease inhibitor, nelfinavir. PubMed. Available at: [Link]

-

Dalton, J. T., et al. (2012). Metabolically Stable tert-Butyl Replacement. PubMed Central. Available at: [Link]

-

Molbase. (n.d.). Synthesis of N-tert.butyl-decahydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide. Available at: [Link]

-

Shaikh, A. A., et al. (2019). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Available at: [Link]

- European Patent Office. (1999). EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.

Sources

- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C32H45N3O5S | CID 475066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]

- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Abstract

Nelfinavir (brand name Viracept), an integral component of highly active antiretroviral therapy (HAART), is a potent inhibitor of the human immunodeficiency virus (HIV) protease.[1][2] Upon administration, nelfinavir is extensively metabolized in the liver, primarily by the cytochrome P450 isoform CYP2C19, into its major active metabolite, Nelfinavir hydroxy-tert-butylamide (M8).[3][4][5][6][7] This metabolite not only retains significant anti-HIV activity but also contributes substantially to the overall therapeutic effect of the parent drug.[4][5][8] Intriguingly, beyond their established roles in virology, both nelfinavir and its M8 metabolite have emerged as subjects of intense investigation in oncology. They exhibit potent anti-cancer properties through the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation that is frequently dysregulated in human malignancies.[9][10][11] This technical guide provides an in-depth exploration of the dual mechanisms of action of nelfinavir and its hydroxy-tert-butylamide metabolite, detailing their molecular interactions in the context of both HIV-1 infection and cancer biology. We will dissect the enzymatic basis of their antiviral efficacy and elucidate the signaling cascade perturbations underlying their oncolytic potential, supported by field-proven experimental protocols and quantitative data.

Introduction and Pharmacokinetic Profile

Nelfinavir is a peptidomimetic competitive inhibitor of the HIV-1 and HIV-2 proteases, enzymes essential for the proteolytic cleavage of viral polyproteins into mature, functional proteins required for viral replication and infectivity.[1][12] Following oral administration, nelfinavir undergoes extensive hepatic metabolism.[3]

The biotransformation of nelfinavir is principally governed by cytochrome P450 enzymes. Specifically, the polymorphic isoenzyme CYP2C19 exclusively catalyzes the hydroxylation of the tert-butylamide moiety of nelfinavir to form its primary active metabolite, M8 (hydroxy-tert-butylamide).[3][4][13] Subsequently, both the parent drug, nelfinavir, and the M8 metabolite are further metabolized by CYP3A4.[6][7] The antiviral activity of the M8 metabolite is comparable to that of nelfinavir, making its formation a critical aspect of the drug's overall efficacy.[5][8] Genetic polymorphisms in the CYP2C19 gene can significantly influence the pharmacokinetic variability of nelfinavir and M8, potentially impacting virological response.[6][13]

| Parameter | Nelfinavir (NFV) | M8 Metabolite | Reference |

| Primary Metabolizing Enzyme | CYP3A4, CYP2C19 | CYP3A4 | [3][6] |

| Formation Enzyme | N/A | CYP2C19 | [3][4] |

| Mean Elimination Half-life | ~3.5–5 hours | ~0.44 hours | [1][14] |

| Protein Binding | >98% | Not specified | [1] |

Part 1: Mechanism of Action in HIV-1 Therapy

The cornerstone of nelfinavir's therapeutic action against HIV is the potent and specific inhibition of the HIV-1 protease.

The Role of HIV-1 Protease

HIV-1 protease is an aspartic protease that functions as a homodimer.[1] During the late stages of the viral replication cycle, it cleaves the nascent Gag and Gag-Pol polyproteins at specific sites. This processing is indispensable for the maturation of the viral core and the formation of infectious virions.[8][15] Inhibition of this enzyme results in the production of immature, non-infectious viral particles, thus halting the spread of the infection.[12]

Competitive Inhibition by Nelfinavir and M8

Nelfinavir and its M8 metabolite are designed as transition-state analogs. They bind with high affinity to the active site of the HIV-1 protease, effectively competing with the natural polyprotein substrates.[1] The presence of a hydroxyl group in the core structure of these inhibitors mimics the tetrahedral transition state of the peptide bond cleavage, but the molecule itself cannot be cleaved.[1] This stable interaction occupies the enzyme's active site, preventing it from processing the viral polyproteins.

The antiviral potency of M8 is comparable to the parent drug, and due to its significant plasma concentrations, it contributes meaningfully to the overall suppression of viral replication in patients.[5][7]

Caption: Mechanism of HIV-1 Protease inhibition by Nelfinavir/M8.

Experimental Protocol: In Vitro HIV-1 Protease Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potential of compounds against HIV-1 protease. The principle relies on the cleavage of a specific substrate by the protease, which liberates a fluorophore, resulting in a quantifiable signal.

Methodology:

-

Reagent Preparation:

-

Prepare an Assay Buffer (e.g., containing sodium acetate, DTT, EDTA, and BSA at a suitable pH).

-

Reconstitute recombinant HIV-1 Protease enzyme in the Assay Buffer to a working concentration.[16]

-

Reconstitute a fluorogenic HIV-1 protease substrate in a suitable solvent (e.g., DMSO), then dilute in Assay Buffer.[16]

-

Prepare serial dilutions of the test inhibitor (Nelfinavir/M8) and a known control inhibitor (e.g., Pepstatin A) in Assay Buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the test inhibitor dilutions. Include wells for "No Inhibitor" (enzyme activity control) and "No Enzyme" (background control).

-

Add the prepared HIV-1 Protease solution to all wells except the "No Enzyme" controls.[16]

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the HIV-1 Protease Substrate solution to all wells.[16]

-

-

Data Acquisition and Analysis:

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) over time using a fluorescence microplate reader.

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Determine the percent inhibition for each inhibitor concentration relative to the "No Inhibitor" control.

-

Plot percent inhibition versus inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

-

Part 2: Mechanism of Action in Neoplastic Disease

Beyond its antiviral role, nelfinavir has been identified as a potent inhibitor of the PI3K/Akt signaling pathway, a central node in cancer cell growth, survival, and resistance to therapy.[9][10]

The PI3K/Akt/mTOR Pathway in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt (also known as Protein Kinase B) pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation.[10] In many cancers, this pathway is constitutively active due to mutations in key components (e.g., PI3K, PTEN loss) or upstream signaling from receptor tyrosine kinases (RTKs).[10] Activated Akt phosphorylates numerous downstream targets, leading to anti-apoptotic effects and cell cycle progression.

Inhibition of Akt Phosphorylation by Nelfinavir

Nelfinavir has been shown to induce endoplasmic reticulum (ER) stress and trigger the unfolded protein response (UPR).[10][17] One consequence of this is the inhibition of the proteasome. This proteasomal inhibition leads to an accumulation of misfolded proteins, which in turn activates a cellular stress response that can dephosphorylate and inactivate Akt at key residues, such as Serine 473.[9][10] By downregulating Akt phosphorylation, nelfinavir effectively shuts down this critical pro-survival signaling pathway in cancer cells, leading to apoptosis and reduced proliferation.[11]

Caption: Inhibition of the PI3K/Akt signaling pathway by Nelfinavir.

Experimental Protocol: Western Blotting for Akt Phosphorylation

This protocol provides a method to assess the phosphorylation status of Akt in cancer cells following treatment with nelfinavir, serving as a direct measure of its pathway-inhibitory activity.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., PC-3 prostate cancer cells) to ~70-80% confluency.[9]

-

Treat cells with varying concentrations of Nelfinavir (e.g., 0-20 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

-

-

Lysate Preparation:

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve protein phosphorylation states.

-

Clarify lysates by centrifugation and determine protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST)) for 1 hour to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).[19]

-

Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

-

-

Analysis:

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., GAPDH or β-actin).

-

Quantify band intensities using densitometry software. A decrease in the p-Akt/Total Akt ratio in nelfinavir-treated samples compared to the control indicates successful pathway inhibition.

-

Conclusion

Nelfinavir and its primary active metabolite, hydroxy-tert-butylamide (M8), exhibit a compelling dual mechanism of action with significant therapeutic implications. In the context of HIV, they function as classical competitive inhibitors of the viral protease, a mechanism that is central to their durable success in antiretroviral therapy. The equipotent nature of the M8 metabolite underscores the importance of host metabolism in defining the overall clinical efficacy of nelfinavir. Concurrently, the ability of these compounds to suppress the PI3K/Akt signaling cascade provides a robust molecular rationale for their repurposing in oncology. This secondary mechanism, which is distinct from their antiviral action, highlights a promising avenue for the development of novel cancer therapeutics. The detailed protocols provided herein offer a validated framework for researchers to further investigate these dual activities and explore the full potential of nelfinavir and its derivatives in both infectious disease and cancer drug development.

References

-

Bertz, R. J., & Granneman, G. R. (1997). Clinical Pharmacokinetics of Nelfinavir and Its Metabolite M8 in Human Immunodeficiency Virus (HIV)-Positive and HIV-Hepatitis C Virus-Coinfected Subjects. Clinical Pharmacokinetics, 32(3), 210-222. [Link]

-

Hirani, V. N., Raucy, J. L., & Lasker, J. M. (2004). Conversion of the HIV protease inhibitor nelfinavir to a bioactive metabolite by human liver CYP2C19. Drug Metabolism and Disposition, 32(12), 1462-1467. [Link]

-

Panhard, X., et al. (2005). Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART. British Journal of Clinical Pharmacology, 60(4), 380-389. [Link]

-

de Oliveira, A. P., & da Silva, V. B. (2010). Main metabolites of protease inhibitors, saquinavir, indinavir, ritonavir, nelfinavir and amprenavir. Revista Brasileira de Ciências Farmacêuticas, 46(1), 1-18. [Link]

-

Saitoh, A., et al. (2009). CYP2C19 Genetic Variants Affect Nelfinavir Pharmacokinetics and Virologic Response in HIV-1–Infected Children Receiving Highly Active Antiretroviral Therapy. The Journal of Infectious Diseases, 200(9), 1423-1432. [Link]

-

Gesto, J., et al. (2012). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 1, 10-17. [Link]

-

Brüchner, K., et al. (2011). The HIV protease and PI3K/Akt inhibitor nelfinavir does not improve the curative effect of fractionated irradiation in PC-3 prostate cancer in vitro and in vivo. Radiation Oncology, 6(1), 1-9. [Link]

-

Wikipedia. Nelfinavir. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Panhard, X., et al. (2005). Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART. PubMed. [Link]

-

Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. [Link]

-

Dailly, E., et al. (2000). Determination of nelfinavir, a potent HIV protease inhibitor, and its active metabolite M8 in human plasma by high-performance liquid chromatography with photodiode-array detection. Journal of Chromatography B: Biomedical Sciences and Applications, 738(2), 373-380. [Link]

-

Tedbury, P. R., & Freed, E. O. (2015). Mechanism and Kinetics of HIV-1 Protease Activation. Viruses, 7(11), 5835–5857. [Link]

-

Cerniglia, G. J., et al. (2008). The HIV Protease Inhibitor Nelfinavir Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response. Neoplasia, 10(10), 1071-1080. [Link]

-

Saah, A. J., et al. (2002). Pharmacokinetics of nelfinavir and its active metabolite, hydroxy-tert-butylamide, in infants perinatally infected with human immunodeficiency virus type 1. Antimicrobial Agents and Chemotherapy, 46(5), 1341-1345. [Link]

-

Gills, J. J., & Dennis, P. A. (2009). Nelfinavir and other protease inhibitors in cancer: mechanisms involved in anticancer activity. F1000Research, 1, 1-1. [Link]

-

Burger, D. M., et al. (2006). The effect of the CYP2C19*2 heterozygote genotype on the pharmacokinetics of nelfinavir. British Journal of Clinical Pharmacology, 62(2), 241-244. [Link]

-

Patsnap. (2024). What is the mechanism of Nelfinavir Mesylate?. Patsnap Synapse. [Link]

-

van Heeswijk, R. P., et al. (2001). The pharmacokinetics of nelfinavir and M8 during pregnancy and post partum. Clinical Pharmacology & Therapeutics, 69(4), 259-266. [Link]

-

Marzolini, C., et al. (2007). Effect of CYP2C19 polymorphism on nelfinavir to M8 biotransformation in HIV patients. AIDS, 21(15), 2025-2029. [Link]

-

McNeely, T. B., et al. (1995). Anti-Human Immunodeficiency Virus 1 Activity In Vitro. The Journal of Clinical Investigation, 96(1), 456-464. [Link]

-

Yamaguchi, H., et al. (2018). Nelfinavir Inhibits the Growth of Small-cell Lung Cancer Cells and Patient-derived Xenograft Tumors. Anticancer Research, 38(11), 6291-6300. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nelfinavir. IUPHAR/BPS. [Link]

-

Doitsh, G., et al. (2014). METHODS Preparation of HIV-1 virions. CDC Stacks. [Link]

-

Pasquereau, S., & Herbein, G. (2022). CounterAKTing HIV: Toward a “Block and Clear” Strategy?. Frontiers in Cellular and Infection Microbiology, 12, 827717. [Link]

-

Shen, L., & Siliciano, R. F. (2008). New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo. Current opinion in virology, 1(5), 534-539. [Link]

-

Azure Biosystems. (n.d.). Western Blotting Guidebook. Azure Biosystems. [Link]

Sources

- 1. Nelfinavir - Wikipedia [en.wikipedia.org]

- 2. nelfinavir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Clinical Pharmacokinetics of Nelfinavir and Its Metabolite M8 in Human Immunodeficiency Virus (HIV)-Positive and HIV-Hepatitis C Virus-Coinfected Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conversion of the HIV protease inhibitor nelfinavir to a bioactive metabolite by human liver CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP2C19 Genetic Variants Affect Nelfinavir Pharmacokinetics and Virologic Response in HIV-1–Infected Children Receiving Highly Active Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of CYP2C19 polymorphism on nelfinavir to M8 biotransformation in HIV patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The HIV protease and PI3K/Akt inhibitor nelfinavir does not improve the curative effect of fractionated irradiation in PC-3 prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The HIV Protease Inhibitor Nelfinavir Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nelfinavir and other protease inhibitors in cancer:... | F1000Research [f1000research.com]

- 12. What is the mechanism of Nelfinavir Mesylate? [synapse.patsnap.com]

- 13. The effect of the CYP2C19*2 heterozygote genotype on the pharmacokinetics of nelfinavir - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abcam.co.jp [abcam.co.jp]

- 17. ar.iiarjournals.org [ar.iiarjournals.org]

- 18. bu.edu [bu.edu]

- 19. ccrod.cancer.gov [ccrod.cancer.gov]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

Abstract

Nelfinavir, a potent HIV-1 protease inhibitor, has been a cornerstone of highly active antiretroviral therapy (HAART). Its clinical efficacy is not solely attributable to the parent drug, but is significantly influenced by its major active metabolite, Nelfinavir Hydroxy-tert-butylamide (M8). This technical guide provides an in-depth analysis of the biological activity of M8, offering a valuable resource for researchers, scientists, and drug development professionals. We will explore its metabolic generation, mechanism of action, comparative in vitro efficacy, and its role in the off-target activities of Nelfinavir, including its potential as an anti-cancer agent. Detailed experimental protocols for the evaluation of its bioactivity are also provided to facilitate further research and development in this area.

Introduction: The Significance of an Active Metabolite

Nelfinavir (brand name Viracept) is a competitive inhibitor of the HIV-1 protease, an enzyme critical for the proteolytic cleavage of viral polyproteins into functional proteins essential for viral maturation and infectivity.[1] By binding to the active site of the protease, Nelfinavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[1]

However, the in vivo pharmacology of Nelfinavir is more complex than the action of the parent drug alone. Following oral administration, Nelfinavir is extensively metabolized by the hepatic cytochrome P450 system.[2] This biotransformation leads to the formation of several metabolites, with this compound (M8) being the most abundant and biologically significant.[3] M8 circulates in the plasma at appreciable concentrations and, crucially, retains potent antiviral activity, comparable to that of Nelfinavir itself.[4][5] Therefore, a comprehensive understanding of M8's biological profile is paramount for a complete picture of Nelfinavir's therapeutic effects and for the development of future antiviral and repurposed drug strategies.

Biotransformation of Nelfinavir to Hydroxy-tert-butylamide (M8)

The primary route of Nelfinavir metabolism to its active M8 metabolite is through hydroxylation of the tert-butylamide moiety. This reaction is predominantly catalyzed by the cytochrome P450 isoform CYP2C19, with a minor contribution from CYP3A4.[2] The significant role of CYP2C19 introduces the potential for inter-individual variability in Nelfinavir metabolism due to genetic polymorphisms in this enzyme.

Figure 1: Metabolic pathway of Nelfinavir to its active M8 metabolite.

Comparative Antiviral Activity of Nelfinavir and M8

A critical aspect of understanding M8's contribution to Nelfinavir's efficacy is the direct comparison of their in vitro antiviral activities. Studies have demonstrated that M8 exhibits antiviral potency that is remarkably similar to the parent compound against various HIV-1 strains.

Quantitative Comparison of In Vitro Antiviral Efficacy

The following table summarizes the 50% effective concentrations (EC50) of Nelfinavir and M8 against two different laboratory strains of HIV-1 in two distinct T-cell lines. This data underscores the significant antiviral contribution of the M8 metabolite.

| Compound | HIV-1 Strain | Cell Line | EC50 (nM) | Reference |

| Nelfinavir | RF | CEM-SS | 30 | |

| M8 | RF | CEM-SS | 34 | |

| Nelfinavir | IIIB | MT-2 | 60 | |

| M8 | IIIB | MT-2 | 86 |

Table 1: Comparative in vitro antiviral activity of Nelfinavir and M8.

The data clearly indicates that M8 is not an inactive byproduct but a potent antiviral agent that likely contributes significantly to the overall therapeutic effect observed in patients treated with Nelfinavir.

Mechanism of Action: Inhibition of HIV-1 Protease

Both Nelfinavir and its M8 metabolite exert their antiviral effect through the same mechanism: competitive inhibition of the HIV-1 protease. The structural similarity between the two molecules allows them to bind to the active site of the enzyme, preventing the processing of the Gag-Pol polyprotein precursors. This disruption of the viral lifecycle results in the assembly of immature and non-infectious virions.

Figure 2: Mechanism of action of Nelfinavir and M8 on HIV-1 Protease.

Off-Target Biological Activities: Exploring Anti-Cancer Potential

Beyond its established role as an antiretroviral, Nelfinavir has garnered significant interest for its off-target anti-cancer properties.[6] It has been shown to induce endoplasmic reticulum stress, inhibit the Akt signaling pathway, and promote apoptosis in various cancer cell lines.[6] Intriguingly, research suggests that the M8 metabolite also possesses comparable anti-tumor activity to the parent compound.[6] This opens up new avenues for research into the potential repurposing of Nelfinavir and the specific contribution of its M8 metabolite in oncology.

Further investigation is warranted to fully elucidate the mechanisms by which M8 exerts its anti-cancer effects and to evaluate its efficacy in preclinical cancer models.

Experimental Protocols for Bioactivity Assessment

To facilitate further research, this section provides detailed, step-by-step protocols for two key assays used to determine the biological activity of Nelfinavir and its metabolites.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant HIV-1 protease.

Principle: A fluorogenic substrate containing a specific HIV-1 protease cleavage site is used. In the presence of active protease, the substrate is cleaved, separating a fluorophore from a quencher and resulting in an increase in fluorescence. Inhibitors will prevent this cleavage, leading to a reduced fluorescence signal.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate (e.g., containing an EDANS/DABCYL FRET pair)

-

Assay Buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

-

Test compounds (Nelfinavir, M8) dissolved in DMSO

-

Positive Control (e.g., Pepstatin A)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation ~340 nm, Emission ~490 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of Nelfinavir, M8, and the positive control in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Reaction Setup: In each well of the 96-well plate, add:

-

x µL of test compound or control

-

y µL of assay buffer

-

z µL of HIV-1 Protease substrate solution

-

-

Initiation of Reaction: Add w µL of recombinant HIV-1 Protease solution to each well to initiate the reaction. The final volume should be consistent across all wells.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Activity Assay (MTT Method)

This assay determines the ability of a compound to protect a host cell line from the cytopathic effects of HIV-1 infection.

Principle: The MTT assay is a colorimetric assay that measures cell viability. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. In the context of an antiviral assay, effective compounds will protect cells from virus-induced death, resulting in a higher formazan signal compared to untreated, infected cells.

Materials:

-

MT-4 (or other susceptible T-cell line) cells

-

HIV-1 viral stock

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

-

Test compounds (Nelfinavir, M8)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol or DMSO)

-

96-well clear microplates

-

Spectrophotometer (absorbance at ~570 nm)

Procedure:

-

Cell Plating: Seed MT-4 cells into a 96-well plate at a predetermined density.

-

Compound Addition: Add serial dilutions of the test compounds to the wells. Include wells for cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (no virus, with compound).

-

Viral Infection: Add a standardized amount of HIV-1 to the appropriate wells.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period that allows for viral replication and cytopathic effects to become apparent (typically 4-5 days).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the cell and virus controls. Determine the EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced death) by plotting the percentage of protection against the logarithm of the compound concentration.

Figure 3: Workflow for the cell-based MTT antiviral assay.

Conclusion

This compound (M8) is a major, biologically active metabolite of Nelfinavir that plays a crucial role in its overall therapeutic effect. With antiviral potency comparable to the parent drug, M8's contribution to the suppression of HIV-1 replication is undeniable. Furthermore, the emerging evidence of its anti-cancer activity opens exciting new avenues for drug repurposing and development. The experimental protocols detailed in this guide provide a framework for the continued investigation of M8's biological activities, which will undoubtedly lead to a deeper understanding of its therapeutic potential and contribute to the advancement of both antiviral and oncological research.

References

-

Zhang, K. E., Wu, E., Patick, A. K., Kerr, B., Zorbas, M., Lankford, A., ... & Webber, S. (2001). Circulating metabolites of the human immunodeficiency virus protease inhibitor nelfinavir in humans: structural identification, levels in plasma, and antiviral activities. Antimicrobial agents and chemotherapy, 45(4), 1086–1093. [Link]

-

PubChem. (n.d.). Nelfinavir. National Center for Biotechnology Information. Retrieved from [Link]

-

Panhard, X., Goujard, C., Le-Moing, V., Lécuroux, C., Avettand-Fenoel, V., & Rouzioux, C. (2005). Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART. British journal of clinical pharmacology, 60(5), 519–527. [Link]

-

Regazzi, M., Maserati, R., Villani, P., Cusato, M., Zucchi, P., Briganti, E., ... & Testa, L. (2005). Clinical pharmacokinetics of nelfinavir and its metabolite M8 in human immunodeficiency virus (HIV)-positive and HIV-hepatitis C virus-coinfected subjects. Antimicrobial agents and chemotherapy, 49(2), 678–684. [Link]

-

Zhang, K. E., Wu, E., Patick, A. K., Kerr, B., Zorbas, M., Lankford, A., ... & Webber, S. (2001). Circulating Metabolites of the Human Immunodeficiency Virus Protease Inhibitor Nelfinavir in Humans: Structural Identification, Levels in Plasma, and Antiviral Activities. Antimicrobial Agents and Chemotherapy, 45(4), 1086-1093. [Link]

-

Regazzi, M., Maserati, R., Villani, P., Cusato, M., Zucchi, P., Briganti, E., ... & Testa, L. (2005). Clinical Pharmacokinetics of Nelfinavir and Its Metabolite M8 in Human Immunodeficiency Virus (HIV)-Positive and HIV-Hepatitis C Virus-Coinfected Subjects. Antimicrobial Agents and Chemotherapy, 49(2), 678–684. [Link]

-

Donahue, J. P., Dowdy, D., Ratnam, K. K., Hulgan, T., Price, J., Unutmaz, D., ... & Haas, D. W. (2003). Effects of nelfinavir and its M8 metabolite on lymphocyte P-glycoprotein activity during antiretroviral therapy. Journal of clinical pharmacology, 43(2), 159–167. [Link]

-

Baede-van Dijk, P. A., Hugen, P. W., Verweij-van Wissen, C. P., Koopmans, P. P., Burger, D. M., & Hekster, Y. A. (2001). Analysis of variation in plasma concentrations of nelfinavir and its active metabolite M8 in HIV-positive patients. AIDS (London, England), 15(8), 991–998. [Link]

-

Zhang, K. E., Wu, E., Patick, A. K., Kerr, B., Zorbas, M., Lankford, A., ... & Webber, S. (2001). Circulating Metabolites of the Human Immunodeficiency Virus Protease Inhibitor Nelfinavir in Humans: Structural Identification, Levels in Plasma, and Antiviral Activities. Antimicrobial Agents and Chemotherapy, 45(4), 1086-1093. [Link]

-

Gills, J. J., LoPiccolo, J., Tsurutani, J., Shoemaker, R. H., Best, C. J., Mirzapoiazova, T., ... & Dennis, P. A. (2007). Nelfinavir, a lead HIV protease inhibitor, is a broad-spectrum, anticancer agent that induces endoplasmic reticulum stress, autophagy, and apoptosis in vitro and in vivo. Clinical cancer research, 13(17), 5183–5194. [Link]

-

Brüning, A., & M. P. (2020). The Anti-Cancer Properties of the HIV Protease Inhibitor Nelfinavir. Cancers, 12(11), 3437. [Link]

Sources

- 1. Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics of Nelfinavir and Its Metabolite M8 in Human Immunodeficiency Virus (HIV)-Positive and HIV-Hepatitis C Virus-Coinfected Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Circulating metabolites of the human immunodeficiency virus protease inhibitor nelfinavir in humans: structural identification, levels in plasma, and antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. The Anti-Cancer Properties of the HIV Protease Inhibitor Nelfinavir - PMC [pmc.ncbi.nlm.nih.gov]

Executive Summary

Nelfinavir, a cornerstone HIV-1 protease inhibitor, undergoes significant metabolic bioactivation to form Nelfinavir Hydroxy-tert-butylamide, also known as the M8 metabolite. This active metabolite exhibits antiviral potency comparable to its parent compound, making its pharmacokinetic profile a critical determinant of the overall therapeutic efficacy of nelfinavir. This guide provides a comprehensive technical overview of the formation and disposition of the M8 metabolite. We will dissect the metabolic machinery responsible for its synthesis, delineate the core pharmacokinetic parameters of both nelfinavir and M8, and explore the intrinsic and extrinsic factors that introduce variability. Furthermore, this document details the standard experimental workflows for quantitative bioanalysis and pharmacokinetic modeling, offering researchers and drug development professionals a robust framework for investigating this important therapeutic agent.

Introduction: The Clinical Significance of an Active Metabolite

Nelfinavir Mesylate (brand name Viracept) is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the production of mature, infectious virions.[1] Its introduction into highly active antiretroviral therapy (HAART) regimens marked a significant advancement in the management of HIV infection.[2] Unlike many drugs whose metabolism leads to inactive or less active products, nelfinavir is unique in that its principal metabolite, this compound (M8), possesses in vitro antiviral activity comparable to the parent drug.[3][4] This bioactivation means that the systemic exposure to M8 contributes significantly to the total antiviral pressure exerted by nelfinavir therapy.[3]

Consequently, understanding the pharmacokinetics of M8 is not merely an academic exercise; it is essential for optimizing dosing, predicting drug-drug interactions, and interpreting clinical outcomes. The plasma concentration of M8 can be substantial, with its area under the curve (AUC) being approximately 27% to 39% of the parent nelfinavir.[3] Therefore, any factor that alters the formation or clearance of M8 can meaningfully impact the therapeutic window. This guide serves to consolidate the current knowledge on M8 pharmacokinetics, providing a foundational resource for the scientific community.

Metabolic Bioactivation: The Role of Cytochrome P450

The conversion of nelfinavir to its M8 metabolite is a targeted hydroxylation reaction occurring on the tert-butylamide moiety. This process is almost exclusively catalyzed by a specific enzyme within the cytochrome P450 (CYP) superfamily.

The Central Role of CYP2C19

Field-proven evidence from in vitro studies using human liver microsomes and reconstituted enzyme systems has definitively identified CYP2C19 as the primary enzyme responsible for the formation of M8.[2][5] While other enzymes like CYP3A4 are heavily involved in the overall metabolism of nelfinavir to other, inactive metabolites (such as M1 and M3), they play a negligible role in generating the active M8 metabolite.[2][6] This enzymatic specificity is a critical point of vulnerability and variability in nelfinavir's metabolic pathway. The reaction kinetics show a Michaelis-Menten constant (KM) of approximately 21.6 µM in human liver microsomes, indicating the substrate affinity for the CYP2C19 active site.[2]

The causality behind this specific pathway is rooted in the structural complementarity between nelfinavir and the CYP2C19 active site, which facilitates the precise hydroxylation of the tert-butyl group. This knowledge is paramount for predicting drug interactions. For instance, co-administration of a potent CYP2C19 inhibitor like omeprazole has been shown to significantly decrease the M8/nelfinavir concentration ratio.[2][7]

Caption: Metabolic pathway of Nelfinavir to its active M8 metabolite.

Core Pharmacokinetic Profiles: Nelfinavir and M8

A joint pharmacokinetic model, where data for both the parent drug and its metabolite are analyzed simultaneously, provides the most accurate characterization of their disposition. A one-compartment model with first-order absorption and elimination for nelfinavir, coupled with an additional compartment for the formation and elimination of M8, has been shown to best describe the data.[8][9]

Absorption and Distribution

Nelfinavir's oral bioavailability is significantly enhanced when taken with food, reaching 70-80%.[8] Both nelfinavir and its M8 metabolite are highly bound to plasma proteins (approximately 98%), which confines their distribution primarily to the vascular space.[3] The apparent volume of distribution (V/F) for nelfinavir is large, estimated to be around 309 L, indicating some tissue distribution.[8][9]

Metabolism and Elimination

The apparent clearance (CL/F) of nelfinavir is approximately 37.3 L/h.[8][9] The elimination of the M8 metabolite is considered "formation rate-limited." This means that the rate at which M8 is eliminated from the body is dictated by the rate at which it is formed from nelfinavir. This explains the observation that the terminal half-lives of nelfinavir and M8 often appear parallel despite M8 having a much shorter intrinsic half-life.[8] The mean half-life for nelfinavir is estimated to be around 5.4 hours, whereas the intrinsic half-life for M8 is very short, at approximately 0.44 hours.[8][9]

Summary of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters derived from a population pharmacokinetic study in HIV-infected adults. It is important to note that these values can exhibit significant inter-individual variability.

| Parameter | Nelfinavir | M8 (Hydroxy-tert-butylamide) | Reference |

| Apparent Clearance (CL/F) | 37.3 L/h | 88.2 L/h (derived) | [8] |

| Apparent Volume of Distribution (V/F) | 309 L | 56.1 L (derived) | [8] |

| Half-life (t½) | ~5.4 h | ~0.44 h | [8][9] |

| AUC0–8 (750 mg TID) | ~26.4 µM·h | ~8.4 µM·h | [3] |

| Cmax (750 mg TID, steady state) | 4.96 µM | 1.96 µM | [3] |

| Cmin (750 mg TID, steady state) | 1.73 µM | 0.55 µM | [3] |

| Protein Binding | ~98% | ~98% | [3] |

Note: TID = three times daily. Derived values for M8 clearance and volume are based on modeling assumptions.[8]

Factors Influencing Pharmacokinetics

The systemic exposure to both nelfinavir and M8 is not uniform across all patients. Several factors can introduce significant variability, which has direct clinical implications.

Sources

- 1. Nelfinavir Mesylate | C33H49N3O7S2 | CID 64142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Conversion of the HIV protease inhibitor nelfinavir to a bioactive metabolite by human liver CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Circulating Metabolites of the Human Immunodeficiency Virus Protease Inhibitor Nelfinavir in Humans: Structural Identification, Levels in Plasma, and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of variation in plasma concentrations of nelfinavir and its active metabolite M8 in HIV-positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nelfinavir, a potent HIV-1 protease inhibitor, undergoes significant metabolism in humans, leading to the formation of several metabolites. Among these, the Nelfinavir Hydroxy-tert-butylamide metabolite, commonly referred to as M8, is of particular interest due to its comparable antiviral activity to the parent drug. This technical guide provides an in-depth exploration of the metabolic pathways of Nelfinavir, with a core focus on the formation, characterization, and clinical significance of the M8 metabolite. We will delve into the enzymatic processes governing this biotransformation, present detailed methodologies for its in vitro and in vivo analysis, and discuss the implications for drug efficacy and patient variability.

Introduction to Nelfinavir and the Significance of its Metabolism

Nelfinavir mesylate is an essential component of highly active antiretroviral therapy (HAART) used in the treatment of HIV infection[1]. It functions by inhibiting the HIV protease enzyme, which is crucial for the production of mature, infectious virions[2]. The clinical efficacy of Nelfinavir is influenced by its pharmacokinetic profile, which is largely dictated by its metabolism in the liver[1][3]. A comprehensive understanding of Nelfinavir's metabolic fate is therefore paramount for optimizing therapeutic regimens and anticipating potential drug-drug interactions.

The metabolism of Nelfinavir is not merely a pathway for elimination but also a source of bioactivation. The major oxidative metabolite, this compound (M8), exhibits potent antiviral activity that is comparable to Nelfinavir itself[4][5]. This contributes to the overall therapeutic effect of the drug. However, the rate of M8 formation can vary significantly among individuals, primarily due to genetic factors, which can impact the consistency of the therapeutic response[6][7].

Metabolic Pathways of Nelfinavir

Nelfinavir is extensively metabolized by the cytochrome P450 (CYP) enzyme system in the liver[2][3]. While multiple CYP isoforms are involved, the formation of the active M8 metabolite is primarily catalyzed by a specific enzyme.

The Pivotal Role of Cytochrome P450 2C19 (CYP2C19)

The hydroxylation of the tert-butylamide moiety of Nelfinavir to form the M8 metabolite is predominantly mediated by the CYP2C19 enzyme[4][6]. In vitro studies using human liver microsomes and reconstituted enzyme systems have confirmed that CYP2C19 is the principal catalyst for this reaction, while other isoforms such as CYP2C9, CYP2C8, and CYP3A4 show minimal to no activity in M8 formation[4]. The kinetic parameters for this reaction in human liver microsomes have been determined, with a KM of 21.6 µM and a Vmax of 24.6 pmol/min/nmol P450[4].

Genetic Polymorphisms of CYP2C19 and their Clinical Impact

CYP2C19 is a highly polymorphic enzyme, and genetic variations can lead to different metabolic phenotypes, broadly categorized as extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs)[7]. These genetic differences directly influence the rate of M8 formation from Nelfinavir[6][8].

-

Extensive Metabolizers (1/1): Individuals with two functional alleles efficiently metabolize Nelfinavir to M8.

-

Intermediate Metabolizers (1/2, 1/3, etc.): Heterozygous individuals with one functional and one non-functional allele exhibit a reduced rate of M8 formation[7].

-

Poor Metabolizers (2/2, 3/3, etc.): Individuals with two non-functional alleles have a significantly impaired ability to produce M8, with some studies reporting undetectable levels of the metabolite in homozygous PMs[7][8].

Consequently, CYP2C19 PMs tend to have higher plasma concentrations of the parent drug, Nelfinavir, and lower concentrations of the M8 metabolite[8]. While the combined exposure to the "active moiety" (Nelfinavir + M8) may only be modestly elevated in PMs, this shift in the metabolic ratio is a critical consideration in clinical practice, particularly when assessing therapeutic efficacy and the potential for concentration-dependent side effects[8].

Other Metabolic Pathways

Besides the formation of M8, Nelfinavir is also metabolized to other, largely inactive, oxidative metabolites by enzymes such as CYP3A4[3][6]. These minor metabolites, often designated as M1 and M3, do not contribute significantly to the overall antiviral effect[4]. Nelfinavir itself is also an inhibitor of CYP3A4, which is a key factor in its drug-drug interaction profile[9].

Diagram: Nelfinavir Metabolism Pathway

Caption: Major metabolic pathways of Nelfinavir.

Physicochemical and Pharmacokinetic Properties

A clear understanding of the physicochemical and pharmacokinetic properties of both Nelfinavir and its M8 metabolite is essential for the development of robust analytical methods and for interpreting clinical data.

| Property | Nelfinavir | This compound (M8) | Reference(s) |

| Molecular Formula | C₃₂H₄₅N₃O₄S | C₃₂H₄₅N₃O₅S | [10] |

| Molecular Weight | 567.78 g/mol | 583.78 g/mol | [10] |

| Biological Half-life | ~3.5 - 5 hours | ~4.3 hours | [3][11] |

| Plasma Protein Binding | ~98% | ~98% | [3][5] |

| Primary Metabolizing Enzyme | CYP2C19, CYP3A4 | - | [4][6] |

| Antiviral Activity | Potent | Comparable to Nelfinavir | [4][5] |

Experimental Protocols

The following sections provide detailed methodologies for the in vitro investigation of Nelfinavir metabolism and the quantification of Nelfinavir and M8 in biological matrices.

In Vitro Metabolism of Nelfinavir using Human Liver Microsomes

This protocol outlines a standard procedure to assess the metabolism of Nelfinavir to M8 in a controlled in vitro environment. The causality behind these steps is to mimic the physiological conditions of hepatic metabolism as closely as possible.

Materials:

-

Nelfinavir

-

This compound (M8) reference standard (available from commercial suppliers)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Incubator/water bath at 37°C

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of Nelfinavir and M8 in a suitable solvent (e.g., DMSO or methanol).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the phosphate buffer and warm it to 37°C.

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, HLM suspension (typically at a final protein concentration of 0.5-1.0 mg/mL), and Nelfinavir solution at the desired concentration.

-

Pre-incubate the mixture for 5-10 minutes at 37°C to allow the components to reach thermal equilibrium.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes). A time-course experiment is crucial to determine the initial rate of metabolism.

-

-

Reaction Termination:

-

At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile. This denatures the microsomal enzymes and precipitates the proteins.

-

Vortex the samples vigorously.

-

-

Sample Processing:

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

Analysis:

-

Analyze the supernatant for the presence and quantity of Nelfinavir and M8 using a validated LC-MS/MS method (see section 4.2).

-

Diagram: In Vitro Metabolism Workflow

Caption: Workflow for in vitro metabolism of Nelfinavir.

LC-MS/MS Method for Quantification of Nelfinavir and M8 in Plasma

This protocol provides a general framework for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Nelfinavir and M8 in human plasma. The choice of a tandem mass spectrometer provides high selectivity and sensitivity, which is critical for bioanalytical assays.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Materials:

-

Nelfinavir and M8 reference standards.

-

An appropriate internal standard (IS), structurally similar to the analytes.

-

Human plasma (blank).

-

Acetonitrile (ACN), methanol (MeOH), formic acid, and other HPLC-grade solvents.

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 200-300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed for 10-15 minutes.

-

Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is common.

-

Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for UHPLC.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for Nelfinavir, M8, and the IS need to be optimized. For Nelfinavir, a common transition is m/z 568.4 → 330.0[12]. The transition for M8 would be based on its molecular weight of 583.78 g/mol and would require empirical determination.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of Nelfinavir and M8.

-

Process the calibration standards and quality control (QC) samples alongside the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration.

-

Determine the concentrations of Nelfinavir and M8 in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Pharmacological and Toxicological Considerations

The M8 metabolite's pharmacological activity is a key aspect of Nelfinavir's overall therapeutic profile.

Antiviral Activity

Multiple studies have demonstrated that the M8 metabolite possesses in vitro antiviral activity against HIV-1 that is comparable to that of the parent drug, Nelfinavir[4][5]. This means that the formation of M8 does not represent a loss of therapeutic effect but rather a continuation of it. The combined concentrations of Nelfinavir and M8 are often considered the "active moiety" and are correlated with the overall antiviral response[8].

Toxicology

Information directly comparing the toxicology of Nelfinavir and its M8 metabolite is limited. Nelfinavir therapy has been associated with transient and usually asymptomatic elevations in serum aminotransferase levels, and in rare cases, clinically apparent acute liver injury[13]. The hepatotoxicity is thought to be related to the extensive metabolism of Nelfinavir by the cytochrome P450 system, potentially through the formation of toxic intermediates[13]. In patients with co-infections such as hepatitis B or C, liver injury during Nelfinavir treatment may also be due to an exacerbation of the underlying chronic hepatitis[13]. Further research is needed to delineate the specific toxicological profile of the M8 metabolite and its contribution to the adverse effects observed with Nelfinavir therapy.

Conclusion and Future Directions

The metabolism of Nelfinavir to its active Hydroxy-tert-butylamide (M8) metabolite is a critical factor in its clinical pharmacology. The predominant role of the polymorphic enzyme CYP2C19 in this biotransformation highlights the importance of pharmacogenetic considerations in personalizing Nelfinavir therapy. The comparable antiviral activity of M8 underscores the need to consider the combined concentrations of the parent drug and this active metabolite when evaluating therapeutic efficacy.

Future research should focus on elucidating the specific toxicological profile of the M8 metabolite to better understand the overall safety profile of Nelfinavir. Further investigation into the impact of CYP2C19 genotypes on long-term clinical outcomes in diverse patient populations will also be crucial for optimizing the use of this important antiretroviral agent. The methodologies and insights presented in this guide provide a solid foundation for researchers and drug development professionals working to advance our understanding of Nelfinavir and its metabolites.

Diagram: Logical Relationship of Nelfinavir Metabolism and Clinical Effect

Caption: Interplay of Nelfinavir metabolism and clinical outcomes.

References

-

Hirani, N., Raucy, J. L., & Lasker, J. M. (2004). Conversion of the HIV protease inhibitor nelfinavir to a bioactive metabolite by human liver CYP2C19. Drug Metabolism and Disposition, 32(11), 1349-1355. [Link]

-

Damle, B. D., Kaul, S., Pithavala, Y. K., & LaBadie, R. R. (2009). Influence of CYP2C19 polymorphism on the pharmacokinetics of nelfinavir and its active metabolite. British Journal of Clinical Pharmacology, 68(6), 870–878. [Link]

-

Saitoh, A., Fletcher, C. V., Brundage, R. C., et al. (2009). CYP2C19 Genetic Variants Affect Nelfinavir Pharmacokinetics and Virologic Response in HIV-1–Infected Children Receiving Highly Active Antiretroviral Therapy. The Journal of Infectious Diseases, 200(6), 947–956. [Link]

-